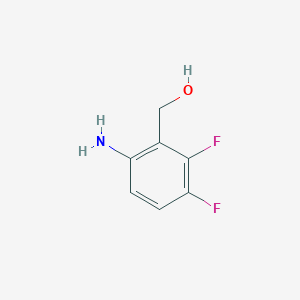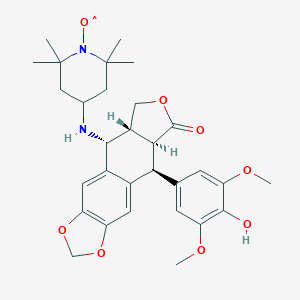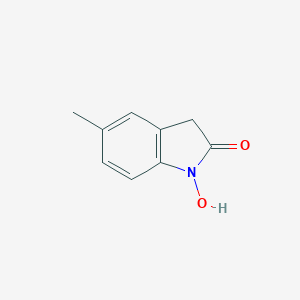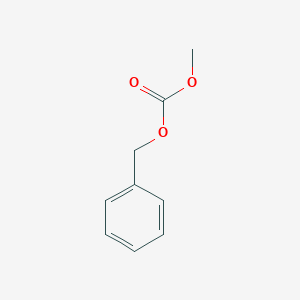![molecular formula C22H16OS B142133 (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one CAS No. 130689-02-0](/img/structure/B142133.png)
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, also known as TPMT, is a thiochromene derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
生化学的および生理学的効果
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It also has anti-inflammatory effects, which can help to reduce inflammation and pain. Additionally, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its versatility. It can be used in a wide range of lab experiments, making it a valuable tool for researchers. However, one of the limitations of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for research on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. One area of interest is the development of new drugs and therapies based on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. Another area of interest is the investigation of the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, in order to better understand its biological effects. Additionally, further studies are needed to explore the potential applications of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one in other areas, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
In conclusion, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies are needed to fully understand the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one and to explore its potential applications in other areas of research.
合成法
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves the reaction of 4-hydroxycoumarin with substituted benzaldehydes in the presence of a base catalyst, such as piperidine. The resulting product is then treated with thioacetic acid to form (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one.
科学的研究の応用
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make it a promising candidate for the development of new drugs and therapies.
特性
CAS番号 |
130689-02-0 |
|---|---|
製品名 |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
分子式 |
C22H16OS |
分子量 |
328.4 g/mol |
IUPAC名 |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C22H16OS/c23-22-19(15-24-21-9-5-4-8-20(21)22)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2/b19-14+ |
InChIキー |
HRLXPTDQSWSQCZ-XMHGGMMESA-N |
異性体SMILES |
C1/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4S1 |
SMILES |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
正規SMILES |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
同義語 |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-, (Z)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



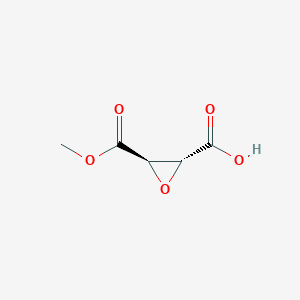
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
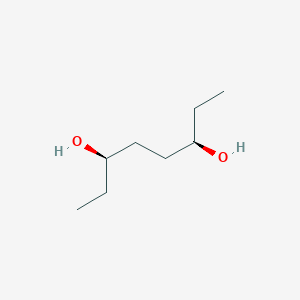
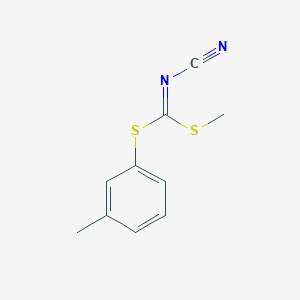
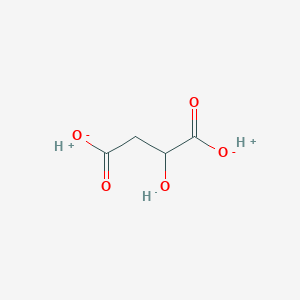
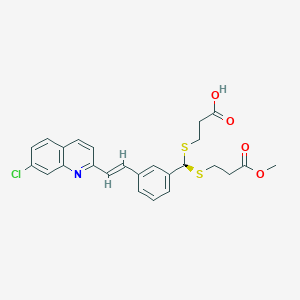
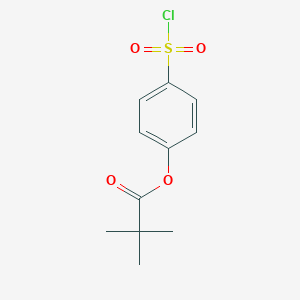
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
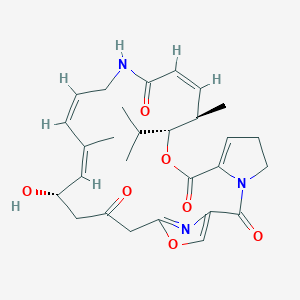
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
